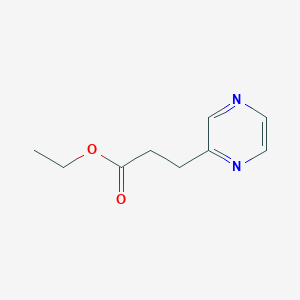

3-Pyrazin-2-yl-propionic acid ethyl ester

Cat. No. B8470066

M. Wt: 180.20 g/mol

InChI Key: ZKVXJLJUXNGCGH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07189713B2

Procedure details

Butyl lithium (2.5M in hexane—2560 mL) was added within 2 hours into a 10 L flask charged with THF (3350 mL) and diisopropylamine (658 g) while the temperature was maintained at 0–5° C. with an ice bath. The LDA solution was then precooled to −50° C. and a mixture of methylpyrazine (606 g) and THF (590 mL) was added within 2 hours under vigorous stirring at −40 to −30° C. The deep red anion solution is then pumped to a cooled (−60° C.) mixture of tert-butyl bromoacetate (1255 g) and THF (3360 mL) in a 20 L reactor. During the addition of the anion solution, the temperature in the reaction vessel did not exceed −55° C. After the addition, the mixture is stirred for further 30 min at −55° C. and then transferred to a 30 L reactor (the transesterification and removal of solvents can be done for two runs at once). A solution of sodium ethylate (142 g) dissolved in EtOH (2200 mL) was then added to the orange mixture and about 12 L of solvents were distilled off until a temperature of 80° C. was reached in the distillation head and 100° C. in the boiling liquid. The mixture was cooled to approximately 30° C. and then toluene (840 mL), AcOEt (840 mL), and water (1180 mL) were added. After separation of the phases, the organic layer was extracted three times with AcOEt (420 mL) and toluene (170 mL) each. The combined organic phases were then concentrated in vacuo and the residue was distilled over a Vigreux column (bp 115 to 130° C. @ 0.07 mbar) giving the title compound (579 g).

Name

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.[CH3:21][C:22]1[CH:27]=[N:26][CH:25]=[CH:24][N:23]=1.Br[CH2:29][C:30]([O:32][C:33](C)(C)[CH3:34])=[O:31]>C1COCC1>[CH2:33]([O:32][C:30](=[O:31])[CH2:29][CH2:21][C:22]1[CH:27]=[N:26][CH:25]=[CH:24][N:23]=1)[CH3:34] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2560 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].CC(C)[N-]C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

606 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC=CN=C1

|

|

Name

|

|

|

Quantity

|

590 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

1255 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

3360 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

658 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

3350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-35 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under vigorous stirring at −40 to −30° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 0–5° C. with an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then precooled to −50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added within 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition of the anion solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed −55° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for further 30 min at −55° C.

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 30 L reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(the transesterification and removal of solvents

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

A solution of sodium ethylate (142 g) dissolved in EtOH (2200 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added to the orange mixture and about 12 L of solvents

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

were distilled off until a temperature of 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reached in the distillation head and 100° C. in the boiling liquid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to approximately 30° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

toluene (840 mL), AcOEt (840 mL), and water (1180 mL) were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation of the phases

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer was extracted three times with AcOEt (420 mL) and toluene (170 mL) each

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined organic phases were then concentrated in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled over a Vigreux column (bp 115 to 130° C. @ 0.07 mbar)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CCC1=NC=CN=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 579 g | |

| YIELD: CALCULATEDPERCENTYIELD | 49.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |